molecular formula C8H9N3O2S B12657762 [[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea CAS No. 7411-05-4

[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea

Cat. No.: B12657762
CAS No.: 7411-05-4
M. Wt: 211.24 g/mol
InChI Key: BBAULBCUTURIMD-ONNFQVAWSA-N
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Description

o-Pyrocatechualdehyde, thiosemicarbazone: is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including anti-fungal, anti-viral, and anti-cancer effects . This compound is of particular interest in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Pyrocatechualdehyde, thiosemicarbazone typically involves the reaction of o-Pyrocatechualdehyde with thiosemicarbazide. This reaction is carried out under acidic or basic conditions, depending on the desired yield and purity . The general reaction scheme is as follows:

o-Pyrocatechualdehyde+Thiosemicarbazideo-Pyrocatechualdehyde, thiosemicarbazone\text{o-Pyrocatechualdehyde} + \text{Thiosemicarbazide} \rightarrow \text{o-Pyrocatechualdehyde, thiosemicarbazone} o-Pyrocatechualdehyde+Thiosemicarbazide→o-Pyrocatechualdehyde, thiosemicarbazone

Industrial Production Methods: Industrial production methods for thiosemicarbazones often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: o-Pyrocatechualdehyde, thiosemicarbazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .

Mechanism of Action

The mechanism of action of o-Pyrocatechualdehyde, thiosemicarbazone involves its ability to chelate metal ions, forming stable complexes that can interact with biological targets. These metal complexes can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The molecular targets and pathways involved include DNA replication and transcription, as well as various signaling pathways .

Comparison with Similar Compounds

  • Benzofuran thiosemicarbazone
  • Benzothiophene thiosemicarbazone
  • Thiochromanone thiosemicarbazone

Comparison: o-Pyrocatechualdehyde, thiosemicarbazone is unique due to its specific structure, which allows for the formation of highly stable metal complexes. This stability enhances its biological activity and makes it a promising candidate for therapeutic applications . Compared to other thiosemicarbazones, it exhibits higher cytotoxicity against certain cancer cell lines and has a broader range of biological activities .

Properties

CAS No.

7411-05-4

Molecular Formula

C8H9N3O2S

Molecular Weight

211.24 g/mol

IUPAC Name

[(E)-(2,3-dihydroxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H9N3O2S/c9-8(14)11-10-4-5-2-1-3-6(12)7(5)13/h1-4,12-13H,(H3,9,11,14)/b10-4+

InChI Key

BBAULBCUTURIMD-ONNFQVAWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)/C=N/NC(=S)N

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C=NNC(=S)N

Origin of Product

United States

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